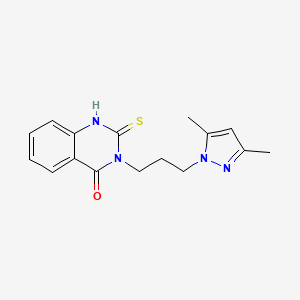

3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one

CAS No.: 1001519-24-9

Cat. No.: VC4796662

Molecular Formula: C16H18N4OS

Molecular Weight: 314.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001519-24-9 |

|---|---|

| Molecular Formula | C16H18N4OS |

| Molecular Weight | 314.41 |

| IUPAC Name | 3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-5-8-19-15(21)13-6-3-4-7-14(13)17-16(19)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,22) |

| Standard InChI Key | BMFWPRMUJOVIBJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The molecule features a quinazolin-4(3H)-one backbone substituted at position 2 with a mercapto (-SH) group and at position 3 with a propyl chain bearing a 3,5-dimethyl-1H-pyrazol-1-yl moiety. This arrangement introduces both hydrogen-bonding capabilities (via the thiol and carbonyl groups) and steric bulk from the pyrazole ring, which influences its physicochemical behavior .

Synthetic Methodologies

Quinazolinone Core Formation

The Niementowski reaction remains a cornerstone for constructing quinazolin-4(3H)-one scaffolds. Anthranilic acid derivatives react with formamide or amines under thermal conditions to form the dihydro-4-oxoquinazoline intermediate, which can be further functionalized . For this compound, anthranilic acid derivatives substituted with a propylamine side chain would serve as precursors.

Thiol Group Incorporation

The mercapto group at position 2 may be introduced via:

-

Thiourea Cyclization: Reaction of 2-aminobenzonitrile derivatives with carbon disulfide.

-

Nucleophilic Displacement: Using sodium hydrosulfide (NaSH) on 2-chloroquinazolinone intermediates .

Biological Activity and Structure-Activity Relationships

Cytotoxic and Anticancer Properties

Quinazolinones with pyrazole substitutions exhibit PARP-1 inhibitory activity. For instance, 2-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl-4(3H)-quinazolinone shows IC₅₀ = 14 nM against PARP1 . The 3,5-dimethylpyrazole group in the target compound could similarly engage in π-π stacking interactions with enzyme active sites.

Physicochemical Determinants of Bioactivity

-

Lipophilicity (logP ~3.3): Facilitates membrane permeation but may limit aqueous solubility.

-

Polar Surface Area (~53 Ų): Suggests moderate permeability through biological barriers.

-

Thiol Reactivity: Potential for disulfide bond formation or interaction with cysteine residues in target proteins.

The chloro-substituted analogue (CAS 1006491-78-6) serves as a critical reference point :

The absence of chlorine reduces molecular weight and may decrease electrophilicity, potentially altering metabolic stability and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume